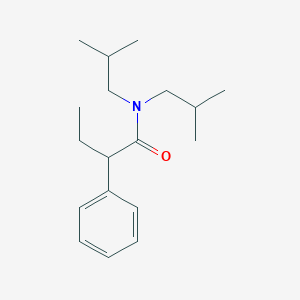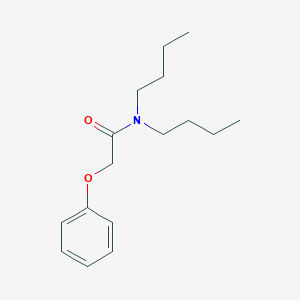![molecular formula C21H22N2O4 B263172 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B263172.png)
3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide, also known as BPAP, is a chemical compound that has been widely studied for its potential therapeutic applications. BPAP is a selective dopamine receptor D3 agonist, which means it has the ability to selectively activate dopamine receptors in the brain. BPAP has been found to have a range of effects on the brain and body, making it a promising candidate for further research.
Mecanismo De Acción
3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide's mechanism of action involves its ability to selectively activate dopamine receptor D3 in the brain. Dopamine is a neurotransmitter that is involved in a range of functions, including movement, motivation, and reward. By activating dopamine receptors, 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide can modulate the release of dopamine in the brain, leading to a range of effects on behavior and physiology.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has been found to have a range of effects on the brain and body. In addition to its effects on dopamine release, 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has been found to increase levels of other neurotransmitters, including norepinephrine and acetylcholine. 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has also been found to increase blood pressure and heart rate, which may limit its use in certain populations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide's selectivity for dopamine receptor D3 makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, its effects on other neurotransmitters and its potential cardiovascular effects may limit its use in certain experimental paradigms.
Direcciones Futuras
There are a number of potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide. One area of interest is the development of more selective dopamine receptor D3 agonists, which may have fewer side effects than 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide. Another area of interest is the development of new therapeutic applications for 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide, such as the treatment of depression or anxiety disorders. Additionally, further research is needed to fully understand 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide's effects on neurotransmitter systems and its potential long-term effects on the brain and body.
Métodos De Síntesis
3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide can be synthesized using a variety of methods, including the reaction of 3-(1,3-benzodioxol-5-yl)propanoic acid with 2-(pyrrolidin-1-ylcarbonyl)phenylboronic acid, followed by a catalytic hydrogenation step. Other methods involve the use of palladium-catalyzed coupling reactions or the use of Grignard reagents.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has been investigated for a range of potential therapeutic applications, including the treatment of Parkinson's disease, schizophrenia, and drug addiction. In preclinical studies, 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has been found to increase dopamine release in the brain, which may help alleviate the symptoms of Parkinson's disease and schizophrenia. 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has also been found to reduce drug-seeking behavior in animal models of addiction.
Propiedades
Nombre del producto |
3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide |
|---|---|
Fórmula molecular |
C21H22N2O4 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C21H22N2O4/c24-20(10-8-15-7-9-18-19(13-15)27-14-26-18)22-17-6-2-1-5-16(17)21(25)23-11-3-4-12-23/h1-2,5-7,9,13H,3-4,8,10-12,14H2,(H,22,24) |
Clave InChI |
DILYDSHPRKDJSW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CCC3=CC4=C(C=C3)OCO4 |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CCC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)



![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)




